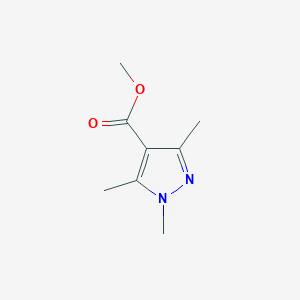

methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Descripción

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of pyrazole chemistry, which began in the late nineteenth century with pioneering work by German chemists. The foundational discovery of pyrazole itself was achieved by German chemist Hans von Pechmann in 1898, who successfully synthesized pyrazole from acetylene and diazomethane in a classical method that established the groundwork for future pyrazole research. The nomenclature for this class of compounds was established even earlier, when German chemist Ludwig Knorr coined the term "pyrazole" in 1883, providing the systematic framework that would guide subsequent chemical investigations.

The development of substituted pyrazole derivatives, including carboxylate esters like this compound, emerged from the recognition that pyrazole itself had limited direct applications, whereas substituted pyrazoles demonstrated significant commercial and pharmaceutical potential. The synthesis of pyrazole-4-carboxylic acid derivatives gained particular prominence with the work described by researchers who developed new routes to 1-substituted pyrazole-4-carboxylic acids, including methods involving chloromethylation of pyrazoles and subsequent oxidation reactions. These early synthetic approaches laid the foundation for the preparation of more complex derivatives, including the trimethylated carboxylate esters that represent sophisticated targets in modern heterocyclic chemistry.

The evolution of synthetic methodologies for pyrazole carboxylates has been marked by continuous refinement and innovation, with researchers developing increasingly efficient and regioselective approaches to access these valuable intermediates. The historical progression from simple pyrazole synthesis to complex substituted derivatives reflects the growing understanding of the relationship between molecular structure and biological activity, driving the demand for precisely substituted pyrazole frameworks like this compound in pharmaceutical and agrochemical applications.

Structural Classification Within Pyrazole Derivatives

This compound occupies a distinctive position within the comprehensive classification system of pyrazole derivatives, belonging to the broader category of five-membered heterocyclic compounds with two adjacent nitrogen atoms. The structural framework of this compound exemplifies the azole family, specifically characterized as a pyrazole with a five-membered ring containing three carbon atoms and two nitrogen atoms in ortho-substitution positions. This fundamental architecture places the compound within the extensively studied class of nitrogen-containing heterocycles that constitute a significant portion of known organic compounds.

The substitution pattern of this compound represents a specific subcategory within pyrazole chemistry, featuring complete methylation at the 1, 3, and 5 positions combined with a carboxylate ester functionality at position 4. This substitution arrangement creates a unique electronic environment within the heterocyclic ring, as the three methyl groups provide electron-donating effects while the carboxylate ester serves as an electron-withdrawing group. The resulting electronic distribution influences the compound's reactivity profile and distinguishes it from other pyrazole derivatives with different substitution patterns.

Within the broader context of heterocyclic compound classification, this compound belongs to the unsaturated five-membered rings with two heteroatoms category, specifically the pyrazole subclass where both nitrogen atoms are adjacent. The compound's structural characteristics align with the general properties of pyrazoles, including planarity as confirmed by crystallographic studies of related pyrazole compounds, and similar carbon-nitrogen bond distances approaching 1.33 angstroms. The systematic classification of this compound within pyrazole derivatives facilitates understanding of its chemical behavior and potential applications in synthetic chemistry.

| Structural Classification | Category | Specific Feature |

|---|---|---|

| Ring System | Five-membered heterocycle | Three carbon, two nitrogen atoms |

| Heteroatom Arrangement | Adjacent nitrogen positioning | Ortho-substitution pattern |

| Substitution Pattern | 1,3,5-Trimethyl-4-carboxylate | Complete methylation with ester group |

| Electronic Character | Mixed electron donation/withdrawal | Methyl groups donate, ester withdraws |

| Structural Rigidity | Planar heterocyclic framework | Consistent with pyrazole geometry |

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual molecular characteristics, representing a paradigmatic example of how strategic substitution can transform a simple heterocyclic framework into a versatile synthetic intermediate with diverse applications. The compound's importance is underscored by its role as a key intermediate in pharmaceutical and agrochemical syntheses, particularly in the preparation of purine derivatives and antimicrobial agents. This utility stems from the structural rigidity provided by the pyrazole core combined with the electron-rich nature of the heavily methylated system, which makes it an ideal scaffold for further functionalization reactions.

The broader context of pyrazole derivatives in heterocyclic chemistry reveals their fundamental importance, with pyrazole moieties being listed among the highly used ring systems for small molecule drugs by the United States Food and Drug Administration. This regulatory recognition reflects the proven track record of pyrazole-containing compounds in pharmaceutical applications, ranging from anti-inflammatory drugs to antifungal agents. The specific substitution pattern found in this compound contributes to this pharmaceutical relevance by providing multiple sites for chemical modification while maintaining the core heterocyclic stability.

Research findings have demonstrated that pyrazole derivatives, including heavily substituted variants like this compound, exhibit remarkable synthetic versatility through various chemical transformations. The compound serves as a precursor for accessing more complex heterocyclic systems through cyclocondensation reactions, ring-forming processes, and functional group manipulations. Studies have shown that the strategic placement of methyl groups and the carboxylate ester functionality creates opportunities for regioselective reactions that would be challenging to achieve with less substituted pyrazole derivatives.

The heterocyclic chemistry significance of this compound is further emphasized by its role in advancing synthetic methodologies for accessing biologically active molecules. Research has revealed that derivatives of pyrazole demonstrate wide-ranging biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific structural features of this compound, particularly its electron-rich pyrazole core stabilized by multiple methyl substituents, provide an optimal starting point for developing new therapeutic agents through systematic structural modification.

| Research Application | Significance Level | Specific Contribution |

|---|---|---|

| Pharmaceutical Synthesis | Primary | Purine derivative preparation |

| Agrochemical Development | Secondary | Antimicrobial agent precursor |

| Methodological Advancement | Tertiary | Regioselective reaction studies |

| Biological Activity Screening | Exploratory | Structure-activity relationship studies |

| Synthetic Route Optimization | Ongoing | Improved synthetic efficiency |

Propiedades

IUPAC Name |

methyl 1,3,5-trimethylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-7(8(11)12-4)6(2)10(3)9-5/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWLTTYQUCADCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301236205 | |

| Record name | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-19-7 | |

| Record name | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25016-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Pyrazole Ring Formation via Knorr Synthesis

The foundational step in preparing methyl 1,3,5-trimethyl-1H-pyrazole derivatives is the Knorr pyrazole synthesis, which involves the cyclocondensation of β-diketones with hydrazine derivatives. Specifically, acetylacetone (2,4-pentanedione) reacts with methylhydrazine to yield 1,3,5-trimethyl-1H-pyrazole, the core heterocycle precursor.

This method is widely recognized for its simplicity, high yield, and reproducibility. The reaction typically proceeds under reflux in ethanol or methanol, often catalyzed by mild acids such as acetic acid to promote cyclization.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Reactants | Acetylacetone + Methylhydrazine | 1,3,5-Trimethyl-1H-pyrazole |

| Solvent | Ethanol or Methanol | Facilitates cyclization |

| Catalyst | Acetic acid (optional) | Enhances reaction rate |

| Temperature | Reflux (~78°C) | Complete conversion in hours |

| Yield | 70-85% | High purity pyrazole core |

Introduction of the Methyl Ester Group at Position 4

The methyl ester functionality at position 4 is introduced through selective carboxylation and esterification reactions following pyrazole formation.

One approach involves the regioselective functionalization of the pyrazole ring by:

- Carboxylation at the 4-position using electrophilic reagents or via directed lithiation followed by CO₂ quenching.

- Subsequent esterification with methanol under acidic or basic catalysis to afford the methyl ester.

Alternatively, pyrazole-4-carboxylic acid derivatives can be synthesized first, then converted to methyl esters by treatment with methylating agents such as methyl iodide or via Fischer esterification.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Pyrazole ring formation | Acetylacetone + methylhydrazine, reflux in EtOH | Acid catalyst optional | 70-85 |

| Carboxylation | Directed lithiation + CO₂ or electrophilic carboxylation | Requires low temperature control | 60-75 |

| Esterification | Methanol, acid catalyst or methyl iodide | Fischer esterification or SN2 methylation | 80-90 |

Optimization studies indicate that:

- Polar protic solvents such as ethanol facilitate pyrazole ring formation.

- Low temperatures during lithiation prevent side reactions.

- Excess methylating agent ensures complete esterification.

Purification and Characterization

Post-synthesis, purification techniques such as recrystallization from ethanol/water mixtures and silica gel column chromatography (using ethyl acetate/hexane mixtures) are employed to achieve high purity (>95%) of the methyl ester pyrazole derivatives.

Characterization methods include:

- NMR Spectroscopy : Confirming methyl substituent positions and ester group.

- Mass Spectrometry (MS) : Molecular ion confirmation.

- FTIR Spectroscopy : Identification of ester carbonyl stretch (~1700 cm⁻¹).

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Knorr synthesis + esterification | Simple, well-established | Multi-step, regioselectivity challenges | 65-85 |

| Direct methylation of pyrazole carboxylic acid | High regioselectivity | Requires precursor synthesis | 80-90 |

| Lithiation-carboxylation + esterification | High control over substitution | Sensitive to moisture, requires low temp | 60-75 |

Research Findings and Notes

- The Knorr synthesis remains the most reliable method for the pyrazole core, while functionalization at position 4 demands careful control to avoid substitution at other ring positions.

- Optimization of reaction parameters such as solvent, temperature, and catalyst type significantly influences yield and purity.

- Industrial scale-up typically involves automated batch reactors with real-time monitoring to maintain consistent quality.

- Computational studies suggest that the electron-donating methyl groups influence regioselectivity during carboxylation and esterification steps, guiding synthetic strategy.

Análisis De Reacciones Químicas

Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include pyrazole derivatives with modified functional groups, which can be further utilized in synthetic applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

MTMP has the molecular formula and a molecular weight of approximately 168.19 g/mol. Its structure features a five-membered pyrazole ring with three methyl groups and a carboxylate group, contributing to its reactivity and biological activities. The compound is typically a colorless to pale yellow liquid with a melting point of 76 to 78 °C and a boiling point of 256 °C .

Pharmaceutical Applications

MTMP has garnered attention for its anti-inflammatory and anticancer properties. Research indicates that it may modulate various biochemical pathways, making it a candidate for further pharmacological studies.

- Anti-inflammatory Activity : In vitro studies have shown that MTMP can inhibit the release of inflammatory mediators from macrophages, suggesting potential therapeutic applications in conditions characterized by excessive inflammation.

- Anticancer Potential : A study by Wei et al. evaluated derivatives of MTMP against A549 lung cancer cells, revealing significant growth inhibition and apoptosis induction in cancer cells. This suggests that modifications to the MTMP structure could enhance its anticancer efficacy.

Agrochemical Applications

MTMP is also being explored for its potential use in agrochemicals due to its biological activity. Its derivatives may serve as effective agents against pests or diseases affecting crops, contributing to sustainable agricultural practices.

Case Study 1: Anticancer Activity

A detailed study conducted by Wei et al. focused on the anticancer effects of MTMP derivatives on A549 lung cancer cells. The results indicated that specific structural modifications could significantly enhance the compound's efficacy against cancer cell lines, suggesting avenues for drug development targeting lung cancer.

Case Study 2: Anti-inflammatory Effects

In another investigation, MTMP was evaluated in models of inflammation where it demonstrated the ability to reduce inflammatory mediator release from macrophages. This finding supports its potential role in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomer: Methyl 1,3,4-Trimethyl-1H-Pyrazole-5-Carboxylate

The closest structural analog is methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (CAS 773136-70-2), which shares the same molecular formula (C₈H₁₂N₂O₂ ) and weight (168.19 g/mol ) but differs in substituent positions . Key differences include:

- Substituent positions : The methyl ester group is at position 5 instead of 4, and the methyl groups occupy positions 1, 3, and 4 rather than 1, 3, and 3.

Table 1: Structural and Physical Properties Comparison

Broader Context: Pyrazole Derivatives in Research

While direct comparative data on reactivity or biological activity are absent in the provided evidence, insights can be inferred from related compounds:

- Synthetic utility : Pyrazole carboxylates are intermediates in synthesizing complex heterocycles, such as tetrazole-pyrazolones (e.g., compounds in ) . The position of the ester group may influence regioselectivity in further reactions.

- Hydrogen bonding and crystallography: The ester group’s position could affect hydrogen-bonding patterns, as seen in studies on molecular recognition and crystal packing (e.g., Etter’s graph-set analysis ).

Functional Group Positioning and Implications

- Electronic effects : A methyl ester at position 4 vs. 5 may alter resonance stabilization or inductive effects on the pyrazole ring, impacting acidity/basicity or nucleophilic/electrophilic sites.

Actividad Biológica

Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (MTPC) is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

MTPC has the molecular formula and features a five-membered pyrazole ring with three methyl groups and a carboxylate functional group. This unique structure contributes to its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 168.19 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of MTPC is primarily attributed to its ability to interact with various enzymes and proteins. It acts as an inhibitor by binding to the active sites of specific enzymes, modulating their activities and influencing cellular processes such as metabolism and signaling pathways. Notably, MTPC has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Anti-inflammatory Properties

Research indicates that MTPC exhibits significant anti-inflammatory activity. In vitro studies suggest that it can modulate inflammatory pathways by interacting with proteins involved in inflammation, potentially leading to reduced cytokine production and inflammatory responses.

Antitumor Activity

MTPC has shown promise as an anticancer agent. Studies have demonstrated that derivatives of pyrazole compounds exhibit antitumor activity against various cancer cell lines. For instance, MTPC was tested against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, showing growth inhibition with IC50 values indicating effective cytotoxicity .

Table 2: Cytotoxicity Data for MTPC Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 12.50 |

| This compound | SF-268 | 42.30 |

| This compound | NCI-H460 | 3.79 |

In Vitro Studies

In vitro studies have demonstrated that MTPC can influence cell signaling pathways critical for cell proliferation and differentiation. Specifically, it has been observed to modulate the MAPK/ERK pathway, which is essential for various cellular functions.

Case Studies

A recent study highlighted the synthesis of MTPC derivatives using green chemistry methods, which resulted in high yields and improved biological activity profiles compared to traditional synthetic routes. These derivatives were evaluated for their potential as anti-inflammatory and anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives can be prepared using ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and substituted hydrazines. Hydrolysis under basic conditions (e.g., NaOH or KOH) is employed to convert ester intermediates to carboxylic acids . Reaction optimization involves adjusting temperature (reflux conditions), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants to maximize yield and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substituent positions on the pyrazole ring and ester group .

- FT-IR : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and pyrazole ring vibrations .

- Elemental Analysis (EA) : Validates molecular formula consistency .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in studies of analogous pyrazole-carboxylate structures .

Q. What role does this compound play as a synthetic intermediate?

- Methodological Answer : The ester group facilitates further functionalization, such as hydrolysis to carboxylic acids for coordination chemistry or coupling reactions. For instance, similar pyrazole-carboxylates are hydrolyzed to acids for synthesizing bioactive derivatives (e.g., antimicrobial agents) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) enhance the understanding of this compound’s reactivity or bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for electrophilic substitution .

- Molecular Docking : Evaluates binding affinity to target proteins (e.g., GlcN-6-P-synthase in antimicrobial studies). For example, pyrazole derivatives with carboxylate groups show enhanced H-bonding interactions with enzyme active sites, as validated by docking scores and in vitro assays .

Q. How can researchers resolve contradictions in spectral data or crystallographic results for structurally similar pyrazole derivatives?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray, and IR) to confirm substituent positions. For instance, crystallographic data in resolved ambiguities in NMR assignments for triazole-pyrazole hybrids.

- Theoretical Calculations : Compare experimental spectra with DFT-simulated spectra to identify discrepancies caused by solvent effects or tautomerism .

Q. What strategies are employed to design pyrazole-carboxylate derivatives with enhanced biological activity (e.g., antimicrobial, anticancer)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl groups, halogens) to optimize steric and electronic effects. For example, 5-methyl-1-phenyl-pyrazole-4-carboxylic acid derivatives showed improved bioactivity due to increased lipophilicity and hydrogen-bonding capacity .

- Bioisosteric Replacement : Substitute ester groups with amides or heterocycles (e.g., triazoles) to enhance target binding, as seen in SDHI fungicide analogs .

Q. What are the challenges in synthesizing enantiomerically pure pyrazole-carboxylates, and how are they addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.